molecular formula C18H20NNaO3S2 B3318617 Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate CAS No. 101199-39-7

Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate

Cat. No.: B3318617
CAS No.: 101199-39-7
M. Wt: 385.5 g/mol
InChI Key: CEEHJPNKBMDQNR-UHFFFAOYSA-M
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Description

Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate is a compound known for its role as a water-soluble enhancer in chemiluminescence reactions catalyzed by horseradish peroxidase (HRP) . This compound is particularly valuable in biochemical and analytical research, where it is used to enhance the luminescent signals in various assays.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate typically involves the reaction of phenothiazine derivatives with sulfonating agents. One common method includes the reaction of phenothiazine with hexane-1-sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired sulfonate product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate exerts its effects involves its role as an electron transfer mediator. In chemiluminescence reactions, the compound interacts with HRP to enhance the luminescent signal. This interaction leads to the formation of a radical species that significantly increases the light output of the reaction . The molecular targets and pathways involved include the HRP-catalyzed oxidation of luminol, where the compound acts to stabilize the intermediate radicals, thereby boosting the overall luminescence .

Properties

IUPAC Name

sodium;6-phenothiazin-10-ylhexane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2.Na/c20-24(21,22)14-8-2-1-7-13-19-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)19;/h3-6,9-12H,1-2,7-8,13-14H2,(H,20,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEHJPNKBMDQNR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCCCS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20NNaO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720915
Record name Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101199-39-7
Record name Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate
Reactant of Route 2
Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate
Reactant of Route 3
Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate
Reactant of Route 4
Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate
Reactant of Route 5
Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate
Reactant of Route 6
Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate

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